6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline typically involves the formation of disulfide bonds between two aromatic amines. One common method includes the reaction of 2-amino-4-chloro-3-fluoroaniline with sulfur dichloride (S2Cl2) under controlled conditions to form the disulfide linkage . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogen substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids are commonly used oxidizing agents.
Reduction: DTT and TCEP are frequently used reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted anilines or thiols.
Scientific Research Applications
6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying disulfide bond formation and cleavage.
Biology: Investigated for its potential role in modulating protein-protein interactions through disulfide bond formation.
Medicine: Explored for its potential use in developing therapeutic agents targeting diseases involving oxidative stress and disulfide bond dysregulation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline involves the formation and cleavage of disulfide bonds. These bonds can modulate the activity of proteins by altering their conformation and stability. The compound may target specific cysteine residues in proteins, leading to changes in their function and interactions.
Comparison with Similar Compounds
Similar Compounds
6,6’-Disulfanediylbis(3-chloro-2-fluoroaniline): Similar structure but lacks the amino group.
2-Amino-4-chloro-6-nitrophenol: Contains similar halogen substituents but has a nitro group instead of a disulfide bond.
Uniqueness
6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline is unique due to its combination of disulfide bonds and halogen substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both amino and halogen groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
6-[(2-amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F2N2S2/c13-5-1-3-7(11(17)9(5)15)19-20-8-4-2-6(14)10(16)12(8)18/h1-4H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOUMHBIICXXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1SSC2=C(C(=C(C=C2)Cl)F)N)N)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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